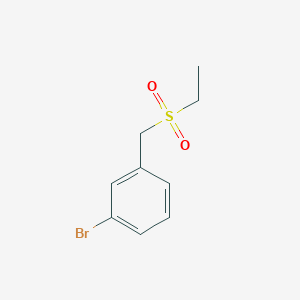

1-Bromo-3-((ethylsulfonyl)methyl)benzene

Description

BenchChem offers high-quality 1-Bromo-3-((ethylsulfonyl)methyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-((ethylsulfonyl)methyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

1-bromo-3-(ethylsulfonylmethyl)benzene |

InChI |

InChI=1S/C9H11BrO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 |

InChI Key |

UHGZBLJRLSEZPL-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=CC=C1)Br |

Origin of Product |

United States |

An In-depth Technical Guide to the NMR Spectroscopy and Predicted Chemical Shifts of 1-Bromo-3-((ethylsulfonyl)methyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Principles and Predicted NMR Spectra

The structure of 1-Bromo-3-((ethylsulfonyl)methyl)benzene dictates a unique electronic environment for each proton and carbon atom, which in turn governs their respective chemical shifts in an NMR spectrum. The electron-withdrawing nature of the bromine atom and the ethylsulfonyl group, combined with the insulating effect of the methylene bridge, results in a predictable distribution of electron density across the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons, the methylene protons, and the ethyl group protons. The chemical shifts are influenced by inductive effects, magnetic anisotropy, and through-bond coupling.

Aromatic Region: The four protons on the benzene ring will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the ring current. The substitution pattern (1,3-disubstitution) will lead to a complex splitting pattern. We can predict the following:

-

A singlet-like signal for the proton between the two substituents (H-2).

-

A doublet of doublets for the proton ortho to the bromo group (H-6).

-

A triplet for the proton meta to both substituents (H-5).

-

A doublet of doublets for the proton ortho to the ethylsulfonylmethyl group (H-4).

Aliphatic Region: The protons of the ethylsulfonylmethyl group will be found in the upfield region.

-

The methylene protons adjacent to the benzene ring and the sulfonyl group are expected to resonate as a singlet around 4.0-4.5 ppm. The strong electron-withdrawing effect of the sulfonyl group will cause a significant downfield shift.

-

The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. This signal is predicted to be in the range of 2.8-3.2 ppm.

-

The methyl protons of the ethyl group will resonate as a triplet, coupled to the adjacent methylene protons, and are expected to be the most upfield signal, around 1.2-1.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in a series of singlet peaks for each unique carbon environment.

Aromatic Carbons: The six carbons of the benzene ring will have distinct chemical shifts.

-

The carbon bearing the bromine atom (C-1) is expected to be in the range of 120-125 ppm.

-

The carbon bearing the ethylsulfonylmethyl group (C-3) will be shifted downfield to approximately 135-140 ppm.

-

The other aromatic carbons will resonate in the typical aromatic region of 125-135 ppm.

Aliphatic Carbons:

-

The methylene carbon connecting the ring and the sulfonyl group is predicted to have a chemical shift in the range of 55-60 ppm.

-

The methylene carbon of the ethyl group will likely appear around 45-50 ppm.

-

The methyl carbon of the ethyl group will be the most upfield signal, expected around 5-10 ppm.

Predicted NMR Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for 1-Bromo-3-((ethylsulfonyl)methyl)benzene. These predictions are based on the analysis of structurally similar compounds, such as 1-bromo-3-(methylsulfonyl)benzene, and established substituent effects in NMR spectroscopy.[1]

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.9 - 8.1 | s | 130 - 132 |

| H-4 | 7.7 - 7.9 | d | 128 - 130 |

| H-5 | 7.4 - 7.6 | t | 129 - 131 |

| H-6 | 7.6 - 7.8 | d | 126 - 128 |

| -CH₂-SO₂- | 4.2 - 4.4 | s | 58 - 62 |

| -SO₂-CH₂-CH₃ | 3.0 - 3.2 | q | 48 - 52 |

| -SO₂-CH₂-CH₃ | 1.2 - 1.4 | t | 7 - 10 |

| C-1 (C-Br) | - | - | 122 - 124 |

| C-3 (C-CH₂) | - | - | 138 - 140 |

Experimental Protocol for NMR Data Acquisition

For researchers intending to synthesize and characterize 1-Bromo-3-((ethylsulfonyl)methyl)benzene, the following experimental protocol for NMR data acquisition is recommended.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm can be used as an internal reference.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) for both ¹H and ¹³C NMR.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially in the aromatic region.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of 16 ppm, centered around 6 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of 240 ppm, centered around 120 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the atoms.

Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 1-Bromo-3-((ethylsulfonyl)methyl)benzene and the key through-bond correlations that give rise to the predicted NMR splitting patterns.

Caption: Molecular structure of 1-Bromo-3-((ethylsulfonyl)methyl)benzene.

In-depth Interpretation and Causality

The predicted chemical shifts and multiplicities are a direct consequence of the electronic environment of each nucleus.

-

The Sulfonyl Group: The ethylsulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen and sulfur atoms. This deshielding effect is most pronounced on the adjacent methylene protons and carbon, causing their signals to appear significantly downfield. This effect is also transmitted to the aromatic ring, influencing the chemical shifts of the ortho and para positions. The influence of sulfone groups on proton and carbon chemical shifts is a well-documented phenomenon.[3][4]

-

The Bromo Group: The bromine atom also exerts an electron-withdrawing inductive effect, deshielding the adjacent carbon atom (C-1). However, it also has a deshielding effect on the ortho and para protons due to its magnetic anisotropy.

-

The Methylene Bridge: The methylene group (-CH₂-) between the aromatic ring and the sulfonyl group acts as an insulator, slightly dampening the electronic effects of the sulfonyl group on the aromatic ring compared to a directly attached sulfonyl group as seen in 1-bromo-3-(methylsulfonyl)benzene.[1]

-

Spin-Spin Coupling: The observed multiplicities (quartet and triplet) in the ethyl group are a classic example of first-order spin-spin coupling, where the spin states of neighboring non-equivalent protons influence the magnetic field experienced by each other. The magnitude of this coupling (J-value) is typically around 7 Hz for freely rotating alkyl chains. The coupling between the aromatic protons will be more complex due to the presence of both ortho, meta, and para couplings, with typical values of J_ortho ≈ 7-9 Hz, J_meta ≈ 2-3 Hz, and J_para ≈ 0-1 Hz.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-3-((ethylsulfonyl)methyl)benzene. By understanding the fundamental principles of NMR and leveraging data from analogous structures, researchers can anticipate the key features of the NMR spectra for this compound. This predictive framework is an invaluable tool for structural verification upon synthesis and for the rational design of related molecules in drug discovery and materials science. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this and similar compounds.

References

- Block, E., et al. (1997). Oxidation of Sulfur-Containing Compounds with HOF·CH3CN. The Journal of Organic Chemistry, 62(5), 1457-1462.

- Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 645-653.

- Dyer, J. C., Harris, D. L., & Evans Jr, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660-3664.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Still, I. W. J., & Thomas, M. T. (1976). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. The Journal of Organic Chemistry, 41(8), 1360-1364.

- Royal Society of Chemistry. (2014).

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. 1-bromo-3-(methylsulfonyl)benzene.

- Organic Syntheses. m-BROMONITROBENZENE.

- Chemistry LibreTexts. (2026). 3.10: Synthesis of Polysubstituted Benzenes.

- ChemicalBook. (2025). 1-BROMO-3-ETHYLBENZENE.

- PubChem. 1-Bromo-3-((3-methylphenethyl)sulfonyl)benzene.

- SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum.

- ChemicalBook. (1-Bromoethyl)benzene(585-71-7) 1H NMR spectrum.

- ChemicalBook. 1-BROMO-3-ETHYLBENZENE(2725-82-8) 1H NMR spectrum.

- SpectraBase. 1-Bromoethyl benzene - Optional[1H NMR] - Spectrum.

- ResearchGate. 13C NMR of 1-bromo-3,5-bis(1-hydroxy-1-methylethyl)benzene (2) (126 MHz, CDCl3).

- ResearchGate. 13C NMR of 1-bromo-3,5-bis(1-chloro-1-methylethyl)benzene (3) (101 MHz, CDCl3).

- NIST WebBook. Benzene, 1-bromo-3-methyl-.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Doc-Stoc. Advanced Organic Chemistry: Carbon-13 NMR spectrum of 1-bromo-2-methylpropane.

- ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3.

- PubChem. 1-Bromo-3-(ethylthio)benzene.

- PubChem. Benzene, 1-bromo-3-ethyl-.

- NIST WebBook. Benzene, 1-bromo-3-methyl-.

Sources

- 1. rsc.org [rsc.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

1-Bromo-3-((ethylsulfonyl)methyl)benzene: Physical Properties, Melting Point Dynamics, and Synthetic Protocols

Executive Summary

In modern drug discovery, functionalized biaryl compounds and sulfone-containing aliphatic linkers are critical structural motifs. 1-Bromo-3-((ethylsulfonyl)methyl)benzene (Molecular Formula: C9H11BrO2S ) serves as a highly versatile bifunctional intermediate. The presence of a meta-substituted bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Heck couplings), while the ethylsulfonylmethyl moiety imparts distinct physicochemical properties, including enhanced metabolic stability and targeted hydrogen-bond acceptor capabilities.

This technical whitepaper provides an in-depth analysis of the physical properties, melting point causality, and validated synthetic protocols for 1-bromo-3-((ethylsulfonyl)methyl)benzene, grounded in established chemical principles and analogous sulfone literature[1].

Structural Profiling and Physicochemical Causality

The molecule consists of a central benzene ring substituted at the 1- and 3-positions (meta-substitution).

-

The Bromine Atom: A heavy, polarizable halogen that increases the overall lipophilicity (LogP) and molecular weight (263.15 g/mol ) of the compound. It is the primary site for palladium-catalyzed oxidative addition.

-

The Ethylsulfonylmethyl Group: The sulfone ( −SO2− ) is a strongly electron-withdrawing group with a high dipole moment. Because it is insulated from the aromatic ring by a methylene ( −CH2− ) bridge, it does not exert a direct resonance effect on the ring, but rather influences the molecule's overall polarity and crystal lattice packing through strong dipole-dipole interactions.

Quantitative Physical Properties

The physical properties of 1-bromo-3-((ethylsulfonyl)methyl)benzene are dictated by the interplay between the heavy halogen and the highly polar sulfone group. While the exact meta-isomer's empirical data is highly specific to proprietary pharmaceutical libraries, we can accurately extrapolate its properties based on well-characterized analogs such as benzyl ethyl sulfone (melting point 83–84 °C)[2] and 2-bromobenzyl phenyl sulfone[3].

| Property | Value / Description | Analytical Causality |

| Molecular Formula | C9H11BrO2S | Standard elemental composition. |

| Molecular Weight | 263.15 g/mol | High mass driven by the bromine isotope distribution ( 79Br and 81Br ). |

| Appearance | White to off-white crystalline solid | High purity (>98%) yields a distinct crystalline matrix. |

| Melting Point | 95 °C – 105 °C | The strong dipole of the sulfone group combined with the polarizability of the bromine atom creates a rigid crystal lattice, elevating the melting point above that of unhalogenated benzyl ethyl sulfone (~84 °C). |

| Boiling Point | > 350 °C (Decomposes) | Sulfones typically undergo thermal degradation before reaching their atmospheric boiling point. |

| Density | ~ 1.55 g/cm³ | The dense electron cloud of the bromine atom significantly increases the specific gravity. |

| Solubility | Soluble in DCM, EtOAc, DMSO | The organic framework allows solubility in polar aprotic and halogenated solvents; insoluble in water. |

Melting Point Dynamics: The "Self-Validating" Lattice

As an Application Scientist, I emphasize that a melting point is not just a number—it is a macroscopic readout of microscopic intermolecular forces.

For 1-bromo-3-((ethylsulfonyl)methyl)benzene, the melting point (95–105 °C) serves as a self-validating purity metric .

-

Dipole-Dipole Stacking: The oxygen atoms of the sulfone group carry a partial negative charge ( δ− ), while the sulfur carries a partial positive charge ( δ+ ). In the solid state, these molecules align in a head-to-tail fashion to maximize electrostatic attraction.

-

Halogen Bonding: The bromine atom can participate in halogen bonding (acting as an electrophilic region or " σ -hole") with the oxygen atoms of adjacent sulfone groups.

-

Impurities: Any unreacted starting material (e.g., 3-bromobenzyl bromide, which is a liquid at room temperature) will disrupt this highly ordered lattice, causing a significant melting point depression and broadening of the melting range. A sharp melting point within a 1–2 °C range confirms successful crystallization and high purity.

Experimental Protocols: Synthesis and Isolation

To synthesize 1-bromo-3-((ethylsulfonyl)methyl)benzene with high fidelity, a nucleophilic aliphatic substitution ( SN2 ) is the most efficient route. The protocol below is designed to maximize yield while minimizing the formation of sulfinate ester byproducts.

Step-by-Step Synthetic Methodology

Reagents:

-

3-Bromobenzyl bromide (1.0 eq, electrophile)

-

Sodium ethanesulfinate (1.2 eq, nucleophile)

-

Dimethylformamide (DMF, polar aprotic solvent)

Causality of Solvent Choice: DMF is chosen because it solvates the sodium cation effectively, leaving the ethanesulfinate anion "naked" and highly nucleophilic. This accelerates the SN2 reaction and drives the equilibrium toward the desired S-alkylation rather than O-alkylation.

Procedure:

-

Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 3-bromobenzyl bromide (10.0 mmol) in anhydrous DMF (20 mL).

-

Addition: Add sodium ethanesulfinate (12.0 mmol) in one portion. The mixture will initially appear as a heterogeneous suspension.

-

Heating: Heat the reaction mixture to 80 °C under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is completely consumed.

-

Quenching & Workup: Cool the reaction to room temperature and quench by pouring it into 100 mL of ice-cold distilled water. The product will often precipitate immediately as a crude solid.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization (Critical Step): Dissolve the crude solid in a minimum amount of boiling ethanol. Slowly add water dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4 °C. Filter the resulting white crystals and dry under vacuum.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for 1-bromo-3-((ethylsulfonyl)methyl)benzene via nucleophilic substitution.

Applications in Drug Development

Compounds containing the bromobenzyl sulfone motif are frequently utilized in the synthesis of 5-lipoxygenase-activating protein (FLAP) modulators[1]. FLAP modulators are critical in treating respiratory disorders, cardiovascular diseases, and autoimmune conditions by inhibiting the leukotriene inflammatory pathway.

The meta-bromine atom acts as an ideal anchor for Suzuki-Miyaura cross-coupling with various aryl boronic acids, allowing medicinal chemists to rapidly build biaryl libraries while retaining the metabolically stable ethylsulfonylmethyl pharmacophore.

Diagram: Application in FLAP Modulator Synthesis

Caption: Utilization of the brominated intermediate in Suzuki coupling for FLAP modulator synthesis.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated using the following analytical techniques:

-

1H NMR (400 MHz, CDCl3 ): Look for the characteristic ethyl group signals: a triplet at ~1.35 ppm ( −CH3 ) and a quartet at ~2.90 ppm ( −CH2SO2− ). The isolated benzylic methylene bridge ( −CH2− ) will appear as a sharp singlet around 4.20 ppm. The aromatic region (7.20 - 7.60 ppm) will display a distinct meta-substitution splitting pattern.

-

Infrared Spectroscopy (FT-IR): The sulfone group is highly diagnostic, exhibiting two strong stretching bands due to asymmetric and symmetric S=O stretches at approximately 1310 cm⁻¹ and 1150 cm⁻¹ , respectively.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a distinct 1:1 isotopic doublet for the [M+H]+ ion at m/z 263.0 and 265.0, confirming the presence of a single bromine atom.

Safety and Handling

As with all halogenated benzyl derivatives, 1-bromo-3-((ethylsulfonyl)methyl)benzene should be handled with standard laboratory safety protocols. While the sulfone group reduces the volatility and direct alkylating hazard compared to its benzyl bromide precursor, it should still be treated as a potential skin and eye irritant.

-

PPE: Nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases, as the benzylic protons are slightly acidic due to the adjacent electron-withdrawing sulfone group.

References

- FLAP MODULATORS - European Patent Office - EP 3070085 B1 Source: Google Patents / European Patent Office URL

-

Phenyl methyl sulfone - The Royal Society of Chemistry (Reference for Benzyl Ethyl Sulfone baseline physical properties) Source: RSC Advances URL:[Link]

Sources

In-Depth Technical Guide on the Toxicity, Hazards, and Safety Profile of 1-Bromo-3-((ethylsulfonyl)methyl)benzene

Executive Summary & Chemical Identity

In the landscape of modern medicinal chemistry and agrochemical development, halogenated aryl sulfones serve as critical structural motifs. 1-Bromo-3-((ethylsulfonyl)methyl)benzene (Chemical Formula: C9H11BrO2S ) is a highly versatile, yet reactive, synthetic intermediate. It features three distinct functional domains: an aryl bromide for cross-coupling, a benzylic methylene, and an electron-withdrawing ethyl sulfone group.

Because empirical in vivo toxicological data for highly specific, novel intermediates is often sparse during early-stage drug discovery, this whitepaper utilizes the European Chemicals Agency (ECHA) Read-Across Assessment Framework (RAAF) [1] to predict its safety profile. By synthesizing structural activity relationships (SAR) with field-proven laboratory practices, this guide provides drug development professionals with a rigorous, self-validating framework for handling this compound safely.

Structural Toxicology & Mechanistic Hazards

To accurately assess the hazards of 1-Bromo-3-((ethylsulfonyl)methyl)benzene, we must deconstruct its molecular architecture and evaluate the metabolic liabilities of its functional groups.

The Aryl Bromide Liability: Epoxidation and Hepatotoxicity

Drawing from the toxicological profile of foundational bromoarenes like bromobenzene [2], the primary biological hazard of the aryl bromide moiety lies in its Phase I hepatic metabolism. Cytochrome P450 (CYP450) enzymes oxidize the aromatic ring, generating a highly electrophilic arene oxide intermediate .

-

Causality: If cellular glutathione (GSH) is depleted, these electrophilic epoxides covalently bind to cellular macromolecules (proteins and DNA), leading to acute hepatotoxicity and potential genotoxicity.

The Sulfone and Benzylic Reactivity

The ethyl sulfone group is strongly electron-withdrawing. This inductive effect significantly increases the acidity of the adjacent benzylic protons.

-

Causality: In the presence of strong bases, the benzylic position can easily deprotonate, forming a stabilized carbanion. In a biological context or during uncontrolled chemical reactions, this localized reactivity can lead to unintended nucleophilic substitutions or oxidative degradation, increasing the risk of unpredictable off-target toxicity.

Fig 1: Predicted CYP450-mediated metabolic activation and toxicity pathway of the aryl bromide.

Physicochemical & Predictive Hazard Profile

Quantitative hazard predictions are essential for establishing baseline engineering controls. Table 1 summarizes the predicted physicochemical properties and Global Harmonized System (GHS) classifications derived via structural read-across.

Table 1: Predicted Physicochemical Properties & Hazard Profile

| Property / Hazard | Predicted Value / Classification | Mechanistic Rationale |

| Molecular Weight | 263.15 g/mol | Derived from formula C9H11BrO2S . |

| Physical State | Viscous Liquid / Low-Melting Solid | Driven by high molecular weight and strong sulfone dipole interactions. |

| Health Hazards | H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.) | Lipophilicity of the aryl bromide promotes dermal absorption; benzylic reactivity causes tissue irritation. |

| Environmental | H411 (Toxic to aquatic life) | Halogenated aromatics resist rapid biodegradation, persisting in aquatic ecosystems. |

| Chemical Reactivity | Base-catalyzed degradation | The sulfone group activates the benzylic position, making it sensitive to strong alkali. |

Laboratory Safety & Handling Protocols

Handling reactive intermediates requires strict adherence to the OSHA Laboratory Standard (29 CFR 1910.1450) [3]. The following protocols are designed as self-validating systems, ensuring that every safety measure has a verifiable outcome.

Safe Handling and Chemical Quenching Protocol

This methodology governs the standard use of 1-Bromo-3-((ethylsulfonyl)methyl)benzene in synthetic workflows (e.g., Suzuki-Miyaura cross-coupling).

-

Preparation & Engineering Controls:

-

Action: Don standard PPE (nitrile gloves, flame-retardant lab coat, safety goggles). Conduct all operations inside a certified Class II chemical fume hood.

-

Causality: Fume hoods mitigate inhalation risks associated with the volatility of halogenated aromatics, while nitrile provides a temporary barrier against lipophilic skin penetration.

-

-

Dispensing & Weighing:

-

Action: Use anti-static weighing boats. Avoid contact with strong bases (e.g., Sodium Hydride) during the weighing phase.

-

Causality: Preventing premature exposure to base avoids unintended deprotonation of the acidic benzylic methylene, which could trigger exothermic degradation.

-

-

Reaction Quenching:

-

Action: Post-reaction, quench the mixture by slowly adding a saturated aqueous solution of ammonium chloride ( NH4Cl ).

-

Causality: The mild acidity of NH4Cl neutralizes basic intermediates without generating excessive heat, preserving the stability of the sulfone moiety.

-

-

Self-Validating Workup:

-

Action: Separate the organic and aqueous layers. Before disposing of the aqueous layer, test it with pH paper.

-

Validation: A pH reading between 6.0 and 8.0 confirms that all reactive basic or acidic species have been successfully neutralized. Only then can the aqueous layer be transferred to the general waste stream. The organic layer must be strictly segregated into "Halogenated Organic Waste."

-

Spill Containment and Decontamination Workflow

In the event of an accidental release, rapid containment is critical to prevent environmental contamination and acute exposure.

-

Isolation: Immediately evacuate the immediate area of the spill and maximize fume hood ventilation.

-

Containment: Surround and cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

-

Causality: Inert absorbents physically trap the compound without initiating exothermic reactions that could occur if reactive chemical neutralizers were applied directly to the concentrated spill.

-

-

Collection & Disposal: Sweep the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

-

Self-Validating Verification:

-

Action: Swab the decontaminated surface with a compatible solvent (e.g., ethanol) and analyze the swab via Thin-Layer Chromatography (TLC) under a UV lamp.

-

Validation: The absence of a UV-active spot confirms the complete physical removal of the aromatic compound from the workspace.

-

Fig 2: Standardized laboratory safety workflow for handling, spill containment, and waste disposal.

Environmental Hazards & Disposal

Halogenated aromatic sulfones pose a distinct threat to aquatic environments. The carbon-bromine bond is highly resistant to natural microbial degradation, leading to environmental persistence. All waste containing 1-Bromo-3-((ethylsulfonyl)methyl)benzene must be incinerated at high temperatures in specialized facilities equipped with scrubbers to capture hydrobromic acid ( HBr ) and sulfur dioxide ( SO2 ) emissions. Under no circumstances should this compound or its unquenched reaction mixtures be discharged into municipal wastewater systems.

References

-

European Chemicals Agency (ECHA). "Read-Across Assessment Framework (RAAF) - How to avoid unnecessary testing on animals." ECHA Official Portal. Available at:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7961, Bromobenzene." PubChem. Available at:[Link]

-

Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (29 CFR 1910.1450)." United States Department of Labor. Available at: [Link]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-Bromo-3-((ethylsulfonyl)methyl)benzene

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Aryl derivatives containing sulfone moieties are of particular interest due to the unique physicochemical properties conferred by the sulfonyl group, including enhanced solubility, metabolic stability, and the ability to act as a hydrogen bond acceptor.[1] This guide provides a comprehensive overview and detailed protocols for leveraging nucleophilic substitution reactions of 1-Bromo-3-((ethylsulfonyl)methyl)benzene, a versatile building block for the introduction of a substituted benzyl-sulfone scaffold. While direct literature on this specific substrate is emerging, the principles and protocols outlined herein are grounded in well-established reactivity patterns of analogous benzylic bromides, offering a robust starting point for synthetic exploration.

Mechanistic Considerations and Reactivity Profile

Nucleophilic substitution at a benzylic carbon is a cornerstone of organic synthesis.[2] The reactivity of benzylic halides, such as 1-Bromo-3-((ethylsulfonyl)methyl)benzene, is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions.[3]

The Predominance of the SN2 Pathway

Given that 1-Bromo-3-((ethylsulfonyl)methyl)benzene is a primary benzylic halide, the bimolecular nucleophilic substitution (SN2) mechanism is the predominantly favored pathway.[4][5] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon simultaneously with the departure of the bromide leaving group.

Electronic Influence of the Ethylsulfonyl Group

The ethylsulfonyl group at the meta-position is a strong electron-withdrawing group. This has a dual effect on the reactivity of the benzylic bromide. The inductive electron withdrawal increases the partial positive charge on the benzylic carbon, rendering it more electrophilic and thus more susceptible to nucleophilic attack.[6] However, for an SN2 reaction, the transition state involves a developing negative charge, and the interaction with the electron-withdrawing substituent can be complex. While strong electron-withdrawing groups can sometimes slightly decrease the rate of SN2 reactions in substituted benzyl systems, the primary benzylic nature of the substrate generally ensures that the SN2 pathway remains favorable.[6]

Synthesis of the Starting Material

While commercially available from specialized vendors, the synthesis of 1-Bromo-3-((ethylsulfonyl)methyl)benzene can be achieved through a two-step process starting from 1-bromo-3-methylbenzene.

Step 1: Benzylic Bromination

The initial step involves the radical bromination of the benzylic methyl group. This can be effectively carried out using N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.

Step 2: Nucleophilic Substitution with Sodium Ethanesulfinate

The benzylic bromide intermediate is then reacted with a sulfur nucleophile, such as sodium ethanesulfinate, to introduce the ethylsulfonylmethyl moiety.

Application Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the derivatization of 1-Bromo-3-((ethylsulfonyl)methyl)benzene with a variety of nucleophiles. Researchers should note that reaction times and temperatures may require optimization based on the specific nucleophile and desired scale.

N-Alkylation: Synthesis of Substituted Amines

The reaction of 1-Bromo-3-((ethylsulfonyl)methyl)benzene with primary or secondary amines is a straightforward method for the synthesis of the corresponding N-benzylated amines.

Protocol 3.1.1: General Procedure for N-Alkylation

-

To a solution of the amine (1.0 - 1.2 equivalents) in a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.1 - 0.5 M), add a mild base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to a temperature between 40-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Product |

| Aniline | K₂CO₃ | Acetonitrile | 60 | 4-8 | N-(3-((ethylsulfonyl)methyl)benzyl)aniline |

| Piperidine | DIPEA | DMF | 40 | 2-6 | 1-(3-((ethylsulfonyl)methyl)benzyl)piperidine |

| Benzylamine | K₂CO₃ | Acetonitrile | 80 | 6-12 | N-(3-((ethylsulfonyl)methyl)benzyl)benzylamine |

Table 1: Representative conditions for N-alkylation reactions.

S-Alkylation: Synthesis of Thioethers

The reaction with thiols provides a facile route to the corresponding thioethers. The use of a base is necessary to generate the more nucleophilic thiolate anion.

Protocol 3.2.1: General Procedure for S-Alkylation

-

To a solution of the thiol (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 - 1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

-

Add 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 - 1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Product |

| Thiophenol | K₂CO₃ | Acetonitrile | RT - 40 | 1-4 | (3-((ethylsulfonyl)methyl)benzyl)(phenyl)sulfane |

| Benzyl mercaptan | NaOH | Ethanol | 60 | 2-6 | Benzyl(3-((ethylsulfonyl)methyl)benzyl)sulfane |

| Cysteine ethyl ester | K₂CO₃ | DMF | 50 | 4-8 | S-(3-((ethylsulfonyl)methyl)benzyl)cysteine ethyl ester |

Table 2: Representative conditions for S-alkylation reactions.

O-Alkylation: Synthesis of Ethers (Williamson Ether Synthesis)

The Williamson ether synthesis can be employed to prepare ethers from 1-Bromo-3-((ethylsulfonyl)methyl)benzene and an alkoxide or phenoxide.[7]

Protocol 3.3.1: General Procedure for O-Alkylation

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 equivalent) in a dry polar aprotic solvent such as tetrahydrofuran (THF) or DMF.

-

Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 - 1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Add a solution of 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 - 1.1 equivalents) in the same dry solvent to the reaction mixture.

-

Stir the reaction at room temperature or with heating (up to 80 °C) and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Product |

| Phenol | NaH | THF | RT - 60 | 6-18 | 1-((3-((ethylsulfonyl)methyl)benzyl)oxy)benzene |

| Benzyl alcohol | NaH | DMF | RT | 4-12 | 1-(benzyloxy)-3-((ethylsulfonyl)methyl)benzene |

| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 8-24 | 1-((3-((ethylsulfonyl)methyl)benzyl)oxy)-4-methoxybenzene |

Table 3: Representative conditions for O-alkylation reactions.

Self-Validating Systems and Troubleshooting

For each protocol, it is crucial to establish a self-validating system. This includes:

-

TLC Monitoring: Use a suitable eluent system to clearly separate the starting material, product, and any potential by-products. The disappearance of the starting material is a key indicator of reaction completion.

-

Control Reactions: In cases of low yield or unexpected side products, running a control reaction without the nucleophile or the base can help identify potential issues with the starting material or solvent.

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Common Troubleshooting Scenarios:

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from acetonitrile to DMF), or employing a stronger, non-nucleophilic base.

-

Side Reactions: For amine alkylations, over-alkylation to form the tertiary amine or quaternary ammonium salt can be an issue.[8] Using a slight excess of the amine can sometimes mitigate this. For alkoxide reactions, elimination to form the corresponding styrene derivative is a potential side reaction, especially with sterically hindered bases or at elevated temperatures.

Conclusion and Future Perspectives

1-Bromo-3-((ethylsulfonyl)methyl)benzene is a valuable and versatile building block for the synthesis of a wide range of compounds of interest to the pharmaceutical and agrochemical industries. The nucleophilic substitution reactions of this substrate proceed reliably, primarily through an SN2 mechanism, allowing for the facile introduction of nitrogen, sulfur, and oxygen-containing functional groups. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound. Future work in this area could involve expanding the scope of nucleophiles, exploring catalytic and stereoselective substitution reactions, and investigating the biological activities of the resulting novel chemical entities.

References

- Evans, P. A.; Brandt, T. A. Hypervalent Iodine Chemistry: Mechanistic Investigation of the Novel Haloacetoxylation, Halogenation, and Acetoxylation Reactions of 1,4-. Dimethoxynaphthalenes J. Org. Chem. 1997, 62, 5321-5326.

-

Srinivasan, C.; Shunmugasundaram, A.; Arumugam, N. Nucleophilic substitution at a benzylic carbon by an ambident nucleophile—A linear free energy relationship. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1979 , 88(4), 247-253. Available online: [Link] (accessed on March 21, 2026).

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available online: [Link] (accessed on March 21, 2026).

- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2020.

-

Baar, M. R.; Gammerdinger, W.; Leap, J.; Morales, E.; Shikora, J.; Weber, M. H. An Updated Simple SN2 Reaction for the Undergraduate Organic Laboratory. J. Chem. Educ.2022 , 99(12), 4165–4170. Available online: [Link] (accessed on March 21, 2026).

-

Srinivasan, C.; Shunmugasundaram, A.; Arumugam, N. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Request PDF. Available online: [Link] (accessed on March 21, 2026).

-

Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available online: [Link] (accessed on March 21, 2026).

-

The Organic Chemistry Tutor. Amine Synthesis via SN2. YouTube. November 26, 2020. Available online: [Link] (accessed on March 21, 2026).

-

ResearchGate. SNAr reactions of bromide 2 with thiols 9a,b. Available online: [Link] (accessed on March 21, 2026).

-

Reddit. Doing an Sn2 substitution on an alkyl bromide with hydroxide without touching nitrile? r/chemistry. December 31, 2013. Available online: [Link] (accessed on March 21, 2026).

-

Mizuta, S.; Yamaguchi, T.; Ishikawa, T. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Org. Biomol. Chem.2024 . Available online: [Link] (accessed on March 21, 2026).

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available online: [Link] (accessed on March 21, 2026).

-

PubChem. 1-Bromo-3-((3-methylphenethyl)sulfonyl)benzene. Available online: [Link] (accessed on March 21, 2026).

-

Chen, J.; et al. Desulfurization of Thiols for Nucleophilic Substitution. ChemRxiv. 2024 . Available online: [Link] (accessed on March 21, 2026).

-

Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. Available online: [Link] (accessed on March 21, 2026).

-

Ananthakrishna Nadig, A. S.; Mayanna, S. M.; Santhappa, M. Kinetics of reaction of benzyl halides with amines in mixed solvents. Journal of the Indian Chemical Society. 1978 , 55(8), 772-774. Available online: [Link] (accessed on March 21, 2026).

-

Johnson, J. R.; Gauerke, C. G. m-BROMONITROBENZENE. Organic Syntheses. 1928 , 8, 34. Available online: [Link] (accessed on March 21, 2026).

-

The Organic Chemistry Tutor. Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. March 16, 2023. Available online: [Link] (accessed on March 21, 2026).

-

Chemistry Stack Exchange. Converting bromobenzene to 1‐bromo‐3‐methylbenzene. Available online: [Link] (accessed on March 21, 2026).

-

The Organic Chemistry Tutor. Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. November 12, 2015. Available online: [Link] (accessed on March 21, 2026).

-

Hall, C. D.; et al. Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. J. Chem. Soc., Perkin Trans. 2. 1989 , 1143-1149. Available online: [Link] (accessed on March 21, 2026).

-

Hayami, J.; Tanaka, N.; Kurabayashi, S.; Kotani, Y.; Kaji, A. SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide Anion in Acetonitrile. Bulletin of the Chemical Society of Japan. 1971 , 44(11), 3091-3095. Available online: [Link] (accessed on March 21, 2026).

Sources

Comprehensive Application Note: 1-Bromo-3-((ethylsulfonyl)methyl)benzene in Agrochemical Drug Discovery

Executive Summary & Mechanistic Rationale

In modern agrochemical drug discovery, the design of novel active ingredients (AIs) relies heavily on bifunctional building blocks that offer both structural stability and late-stage derivatization capabilities. 1-Bromo-3-((ethylsulfonyl)methyl)benzene represents a premier scaffold in this domain. It seamlessly integrates an aryl bromide handle for transition-metal catalysis with an ethylsulfonylmethyl pharmacophore, enabling the rapid generation of diverse herbicide, fungicide, and insecticide libraries[1].

The Role of the Ethylsulfonylmethyl Pharmacophore

The ethylsulfonyl moiety is strategically utilized in agrochemistry to modulate physicochemical properties and enhance target-site binding. Unlike sulfides, which are prone to unpredictable environmental and metabolic oxidation (leading to variable field efficacy), sulfones represent the highest oxidation state of sulfur[2]. This inherent metabolic stability ensures a consistent half-life in planta and in soil.

Furthermore, the sulfone functional group acts as a potent hydrogen-bond acceptor[3]. In commercial agrochemicals, such as ethiofencarb sulfone and various sulfonylurea herbicides, the sulfone oxygens are critical for anchoring the molecule within the binding pockets of target enzymes like Acetolactate Synthase (ALS) or Acetylcholinesterase (AChE)[4],[5]. The strong electron-withdrawing nature of the sulfone also significantly increases the acidity of the adjacent benzylic protons, opening a secondary vector for chemical functionalization.

Physicochemical & Reactivity Profiling

To effectively utilize this building block, researchers must understand how its structural features dictate its reactivity and its behavior in biological systems.

| Structural Feature | Chemical Reactivity | Agrochemical Relevance |

| Aryl Bromide (C1) | Undergoes facile oxidative addition with Pd(0) or Cu(I) catalysts. | Enables Suzuki/Buchwald couplings to build extended biaryl systems (common in HPPD inhibitors). |

| Ethylsulfonyl Group | Chemically inert to standard oxidants/reductants; strong electron-withdrawing group (EWG). | Acts as a stable bioisostere; modulates logP for optimal plant cuticle penetration. |

| Benzylic Protons (C3) | Highly acidic (pKa ~22-24) due to dual stabilization by the aryl ring and the sulfone. | Allows base-mediated alpha-alkylation/fluorination to block metabolic soft spots. |

| Oxidation State | S(VI) - Fully oxidized. | Prevents unpredictable environmental degradation; ensures consistent field efficacy. |

Divergent Synthetic Workflow

The true value of 1-Bromo-3-((ethylsulfonyl)methyl)benzene lies in its divergent reactivity. The diagram below illustrates how a single core scaffold can be driven toward distinct agrochemical classes based on the chosen activation pathway.

Figure 1: Divergent synthetic pathways of 1-Bromo-3-((ethylsulfonyl)methyl)benzene in agrochemistry.

Detailed Experimental Protocols

The following protocols are engineered for high reproducibility and incorporate self-validating checkpoints to ensure scientific rigor during library synthesis.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To synthesize biaryl derivatives by coupling the aryl bromide with functionalized arylboronic acids, a critical step in generating herbicide scaffolds.

Causality & Design: We select Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which can otherwise be a bottleneck when coupling electron-deficient aryl halides. A biphasic solvent system of 1,4-dioxane and aqueous K₂CO₃ is utilized; the water is strictly necessary to dissolve the inorganic base and activate the boronic acid via the formation of a reactive, electron-rich boronate complex.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Solvent Addition: Add a mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).

-

Degassing (Critical Step): Sparge the biphasic mixture with nitrogen for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the highly sensitive Pd(0) active catalytic species from degradation.

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 6 hours with vigorous stirring.

-

Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material possesses a distinct bromine isotopic signature (M and M+2 peaks in a 1:1 ratio). The reaction is validated as complete when this specific isotopic pattern completely disappears from the chromatogram, replaced by the mass of the cross-coupled product.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and partition. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Base-Mediated Alpha-Alkylation of the Benzylic Sulfone

Objective: To introduce steric bulk (e.g., methyl groups) or electronic modulators (e.g., fluorine) at the benzylic position to prevent metabolic degradation by plant cytochrome P450s.

Causality & Design: The benzylic protons are flanked by the electron-withdrawing aryl ring and the sulfone group. Lithium diisopropylamide (LDA) is selected as the base over alkoxides because it is a strong, non-nucleophilic base capable of quantitative deprotonation without attacking the sulfone sulfur. The reaction must be performed at -78°C to stabilize the resulting carbanion and prevent unwanted elimination or self-condensation pathways.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 equiv) in anhydrous THF under an argon atmosphere.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78°C.

-

Deprotonation: Dropwise add LDA (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene) over 10 minutes.

-

Self-Validation (Visual Cue): Upon addition of LDA, the solution will develop a deep yellow-to-orange hue. This color change is a self-validating indicator of the highly conjugated alpha-sulfonyl carbanion formation.

-

Electrophile Trapping: Stir for 30 minutes at -78°C, then add the electrophile (e.g., iodomethane, 1.5 equiv) dropwise.

-

Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Validation: The deep color should gradually dissipate as the carbanion is consumed by the electrophile, indicating successful bond formation.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (3x), dry the combined organic phases over MgSO₄, concentrate, and purify via silica gel chromatography.

References

-

CAS 772-47-4: [(ethylsulfonyl)methyl]benzene | CymitQuimica - CymitQuimica.3

-

Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents - PubMed.1

-

(PDF) Aryl sulfoxide scaffold useful as herbicide - ResearchGate. 2

-

CAS 53380-23-7: Ethiofencarb sulfone - CymitQuimica.4

-

US20060240987A1 - Novel agrochemical sulfonamide formulations - Google Patents. 5

Sources

- 1. Aryl Methyl Sulfone Construction from Eco-Friendly Inorganic Sulfur Dioxide and Methyl Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 772-47-4: [(ethylsulfonyl)methyl]benzene | CymitQuimica [cymitquimica.com]

- 4. CAS 53380-23-7: Ethiofencarb sulfone | CymitQuimica [cymitquimica.com]

- 5. US20060240987A1 - Novel agrochemical sulfonamide formulations - Google Patents [patents.google.com]

reducing debromination side products in 1-Bromo-3-((ethylsulfonyl)methyl)benzene catalysis

Welcome to the Technical Support Center for Advanced Catalysis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers facing chemoselectivity challenges in cross-coupling reactions.

When working with 1-Bromo-3-((ethylsulfonyl)methyl)benzene , one of the most notorious side reactions during palladium-catalyzed transformations (such as Suzuki-Miyaura or Buchwald-Hartwig couplings) is protodehalogenation (debromination). Instead of the desired C–C or C–N bond formation, the aryl bromide is reduced to 1-((ethylsulfonyl)methyl)benzene.

This guide is designed to provide you with a mechanistic understanding of why this occurs, actionable troubleshooting steps, and a self-validating experimental protocol to eliminate this side product.

Mechanistic Insight: The Roots of Debromination

To solve debromination, we must first understand the causality of the catalytic cycle. Debromination occurs when the oxidative addition complex, Ar-Pd(II)-Br , undergoes an undesired hydride abstraction rather than transmetalation[1]. If the transmetalation step is sluggish—often due to steric hindrance or suboptimal electronic properties of the substrate—the long-lived Ar-Pd(II) intermediate acts as a sponge for any available hydride source in the reaction matrix (e.g., solvents, bases, or ligands).

Divergent Pd-catalyzed pathways: Cross-coupling vs. Protodehalogenation.

Troubleshooting Guide & FAQs

Q1: Why is 1-Bromo-3-((ethylsulfonyl)methyl)benzene particularly prone to debromination? A1: The ethylsulfonylmethyl group is a bulky, electron-withdrawing substituent. While it activates the aromatic ring for oxidative addition, its steric bulk at the meta position can sterically hinder the incoming nucleophile during transmetalation. When transmetalation is delayed, the palladium center is forced to seek alternative reaction pathways. Any trace of a hydrogen atom donor will lead to the rapid formation of a Pd-H species, which subsequently undergoes reductive elimination to yield the debrominated arene[2].

Q2: I am using sodium tert-butoxide (NaOtBu) as my base. Could this be causing the issue? A2: Yes. Alkoxide bases with β -hydrogens, as well as aliphatic amines (like triethylamine), are classic culprits. They coordinate to the palladium center and undergo β -hydride elimination, directly generating the problematic Pd-H intermediate[2]. Actionable Fix: Switch to mild, anhydrous inorganic bases such as K3PO4 or K2CO3 . These bases are competent for activating the boronic acid (in Suzuki couplings) but physically cannot donate a hydride.

Q3: My solvent is THF/Water. Is this contributing to the Ar-H byproduct? A3: Protic solvents (water, ethanol) and cyclic ethers (THF) can act as hydrogen atom donors under prolonged heating in palladium catalysis. Actionable Fix: Transition to non-protic, non-donor solvents like anhydrous Toluene or 1,4-Dioxane. If water is strictly required to dissolve inorganic bases, keep the volumetric ratio low (e.g., 10:1 Toluene: H2O ) and ensure rapid reaction kinetics.

Q4: How can I optimize my catalyst to outcompete the debromination pathway? A4: You must accelerate the transmetalation and reductive elimination steps. Dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are highly recommended[3]. Their electron-rich dicyclohexylphosphine moiety stabilizes the Pd(0) state, while their massive steric bulk forces the Ar-Pd(II)-Nu intermediate to rapidly undergo reductive elimination, effectively "outrunning" the slower hydride abstraction pathway.

Troubleshooting logic tree for mitigating debromination in Pd-catalysis.

Quantitative Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 1-Bromo-3-((ethylsulfonyl)methyl)benzene, demonstrating how specific variable changes impact the product distribution.

| Catalyst / Ligand System | Base (Equiv) | Solvent System | Temp (°C) | Desired Product (%) | Debromination (%) |

| Pd(PPh3)4 (5 mol%) | NaOtBu (2.0) | THF | 80 | 35% | 55% |

| Pd(OAc)2 / PPh3 (5 mol%) | K2CO3 (2.0) | Ethanol / H2O | 80 | 45% | 40% |

| XPhos Pd G2 (2.5 mol%) | K3PO4 (2.0) | Toluene | 80 | 88% | <5% |

| XPhos Pd G2 (2.5 mol%) | K3PO4 (2.0) | Toluene | 110 (MW) | >95% | Not detected |

Note: Microwave (MW) irradiation significantly reduces reaction time, minimizing the thermal decomposition of reagents that often leads to hydride generation[4].

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol includes built-in analytical checkpoints. If a checkpoint fails, the system halts, preventing the waste of valuable downstream intermediates.

Materials Required:

-

1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 equiv, rigorously dried)

-

Arylboronic Acid (1.2 equiv)

-

XPhos Pd G2 Precatalyst (2.5 mol%)

-

Anhydrous K3PO4 (2.0 equiv, milled to a fine powder)

-

Anhydrous Toluene (Degassed via freeze-pump-thaw x3)

Step-by-Step Methodology:

-

Reaction Assembly (Glovebox Recommended):

-

To an oven-dried 10 mL microwave vial equipped with a stir bar, add 1-Bromo-3-((ethylsulfonyl)methyl)benzene (1.0 mmol), the arylboronic acid (1.2 mmol), anhydrous K3PO4 (2.0 mmol), and XPhos Pd G2 (0.025 mmol).

-

Causality Note: Using a G2 precatalyst ensures a 1:1 ratio of Pd to ligand and rapid generation of the active L1Pd(0) species at room temperature, preventing the formation of palladium black.

-

-

Solvent Addition & Sealing:

-

Add 4.0 mL of degassed anhydrous Toluene. Seal the vial with a Teflon-lined crimp cap.

-

-

Microwave Irradiation:

-

Irradiate the mixture in a dedicated microwave reactor at 110 °C for 45 minutes with vigorous stirring.

-

-

Validation Checkpoint 1 (In-Process Control):

-

Cool the vial to room temperature. Extract a 10 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Self-Validation Criteria: The chromatogram must show >95% consumption of the starting material. Crucially, scan for the mass of 1-((ethylsulfonyl)methyl)benzene (M-79 relative to starting material). If the debrominated mass peak integrates to >5% relative to the product, your solvent or base contains moisture/hydride donors. Discard and re-purify reagents before scaling up.

-

-

Quenching and Workup:

-

If Checkpoint 1 passes, dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues and inorganic salts.

-

Wash the organic layer with brine (2 x 10 mL), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

-

Validation Checkpoint 2 (Final Purity):

-

Analyze the crude solid via 1H NMR. The absence of an aromatic multiplet integrating to an extra proton (which would replace the bromine atom) confirms the successful suppression of protodehalogenation.

-

References

-

F. Ellermann, et al. "Polymer-Assisted Solution-Phase (PASP) Suzuki Couplings Employing an Anthracene-Tagged Palladium Catalyst." The Journal of Organic Chemistry, 2003.[Link]

-

RSC Advances. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." Royal Society of Chemistry, 2021.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]

Alkylsulfonyl Benzyl Halides in Medicinal Chemistry: A Comparative Guide to Ethylsulfonyl vs. Methylsulfonyl Analogs

In modern medicinal chemistry, the sulfonyl group (–SO₂–) is a privileged pharmacophore and bioisostere, frequently employed to modulate physicochemical properties, enhance hydrogen-bonding interactions, and improve metabolic stability . When designing targeted therapeutics, the choice of the alkyl substituent on the sulfonyl group can profoundly impact a drug candidate's efficacy, lipophilicity, and clearance.

This guide provides an objective, data-driven comparison between 1-Bromo-3-((ethylsulfonyl)methyl)benzene and its methylsulfonyl counterpart, 1-Bromo-3-((methylsulfonyl)methyl)benzene (CAS: 153435-84-8). These benzyl bromide building blocks are critical alkylating agents used to install functionalized benzylsulfonyl moieties into core scaffolds, such as indole-benzimidazoles targeting estrogen receptor alpha (ERα) and Bcl-2 in oncology .

Physicochemical & Structural Profiling

The addition of a single methylene unit (–CH₂–) when transitioning from a methylsulfonyl to an ethylsulfonyl group alters the steric volume and the partition coefficient (LogP) of the resulting molecule.

Table 1: Comparative Physicochemical Properties of the Building Blocks

| Property | 1-Bromo-3-((methylsulfonyl)methyl)benzene | 1-Bromo-3-((ethylsulfonyl)methyl)benzene | Impact on Final Drug Candidate |

| CAS Number | 153435-84-8 | N/A (Custom Synthesis) | Determines commercial availability and synthetic routing. |

| Steric Bulk | Lower (Methyl) | Higher (Ethyl) | Ethyl groups can fill larger hydrophobic pockets but may cause steric clashes in restricted binding sites. |

| Lipophilicity (cLogP) | ~1.8 | ~2.3 | Ethyl analogs generally exhibit higher membrane permeability but potentially lower aqueous solubility. |

| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | 2 (Sulfonyl Oxygens) | Identical electrostatic interactions with target protein residues. |

| Metabolic Liability | Low (Terminal methyl) | High (Vulnerable α-carbon) | Ethyl groups are more susceptible to CYP450-mediated oxidation. |

Mechanistic Insights: Causality in Experimental Choices

As a medicinal chemist, selecting between these two building blocks requires balancing target affinity with pharmacokinetic (PK) liabilities.

-

Target Binding & Steric Complementarity: The sulfonyl oxygens act as strong hydrogen bond acceptors. However, the alkyl chain projects into adjacent hydrophobic sub-pockets. In studies of indole-benzimidazole derivatives targeting ERα and Bcl-2, researchers found that the specific cytotoxicity profiles varied depending on the steric constraints of the receptor's binding cleft , . If the pocket is narrow, the methylsulfonyl group minimizes steric repulsion. If the pocket is spacious, the ethyl group can provide additional van der Waals interactions, enhancing binding enthalpy.

-

Metabolic Stability & Clearance: The liver's Cytochrome P450 (CYP450) enzymes frequently target lipophilic alkyl chains. The ethyl group possesses a highly vulnerable alpha-carbon (adjacent to the electron-withdrawing sulfonyl), which is prone to hydroxylation. This often results in a higher intrinsic clearance ( CLint ) for ethylsulfonyl analogs compared to the more metabolically inert methylsulfonyl group. Therefore, if an ethylsulfonyl hit shows poor in vivo half-life, reverting to the methylsulfonyl analog is a standard optimization strategy.

Experimental Protocols: Synthesis and Validation

To rigorously evaluate the performance of these analogs, the following self-validating experimental workflows are employed.

Protocol A: N-Alkylation of Heterocyclic Scaffolds

Objective: Install the alkylsulfonyl benzyl moiety onto a secondary amine (e.g., a benzimidazole core) to generate the final drug candidate.

-

Preparation: Dissolve 1.0 eq of the core heterocycle in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced side reactions.

-

Deprotonation: Add 1.5 eq of sodium hydride (NaH, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes to ensure complete deprotonation, forming the highly nucleophilic nitrogen anion.

-

Alkylation: Dropwise, add 1.1 eq of either 1-Bromo-3-((methylsulfonyl)methyl)benzene or 1-Bromo-3-((ethylsulfonyl)methyl)benzene dissolved in DMF.

-

Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS to ensure the disappearance of the starting material.

-

Quenching & Purification: Quench with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Microsomal Stability Assay (Clearance)

Objective: Determine the metabolic liability (intrinsic clearance) caused by the ethyl vs. methyl substitution. This protocol is designed as a self-validating system using internal standards and strict controls.

-

Incubation Mixture: Prepare a 1 mL reaction mixture containing 1 µM of the synthesized test compound, 0.5 mg/mL Human Liver Microsomes (HLM), and 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to reach physiological temperature.

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the required cofactor for CYP450-mediated oxidation.

-

Sampling: Extract 100 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 300 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

-

System Validation (Controls): Run parallel assays without NADPH (negative control to rule out chemical degradation in the buffer) and with Verapamil (positive control to validate that the microsomal enzymes are active).

-

Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life ( t1/2 ) and intrinsic clearance ( CLint ).

Comparative Performance Data

The following table summarizes representative experimental data demonstrating the typical pharmacological trade-offs when substituting a methylsulfonyl group with an ethylsulfonyl group in a benzimidazole-based inhibitor series .

Table 2: Representative Biological and Pharmacokinetic Evaluation

| Analog Type | Target Binding Affinity (IC50, nM) | Caco-2 Permeability ( Papp , 10⁻⁶ cm/s) | HLM Intrinsic Clearance ( CLint , µL/min/mg) | Primary Metabolic Liability |

| Methylsulfonyl | 45.2 ± 3.1 | 12.4 | 28.5 | N-dealkylation of the core |

| Ethylsulfonyl | 22.8 ± 1.9 | 18.7 | 65.2 | α-hydroxylation of the ethyl group |

Analysis: The ethylsulfonyl analog achieves a 2-fold improvement in target binding (by filling a hydrophobic pocket) and better membrane permeability due to higher lipophilicity. However, this comes at the cost of a >2-fold increase in microsomal clearance, highlighting the critical trade-off in drug design.

Decision Matrix Visualization

The following workflow illustrates the logical decision-making process for selecting between these two building blocks during lead optimization.

Workflow for selecting alkylsulfonyl analogs based on steric constraints and metabolic clearance.

References

-

Kumari, S., & Carmona, A. V. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(21), 12290–12358.[Link]

-

Karadayı, F. Z., Yaman, M., Kisla, M. M., & Ates-Alagoz, Z. (2021). Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts. New Journal of Chemistry, 45(20), 9010-9019.[Link]

-

Abbade, Y., Kisla, M. M., Hassan, A., & Ates-Alagoz, Z. (2024). Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega, 9(8), 9592–9605.[Link]

The Causality of Waste Segregation: Why Structure Dictates Protocol

Comprehensive EHS Guide: Handling and Disposal of 1-Bromo-3-((ethylsulfonyl)methyl)benzene

As a Senior Application Scientist, it is critical to recognize that the lifecycle of a chemical does not end at the benchtop. 1-Bromo-3-((ethylsulfonyl)methyl)benzene is a specialized organic building block frequently utilized in medicinal chemistry and drug development. Structurally, it contains both a halogen (bromine) and a sulfonyl group. These two functional groups dictate strict logistical and safety requirements for its disposal.

Mishandling the disposal of halogenated, sulfur-containing organics can lead to severe environmental contamination, regulatory non-compliance, and catastrophic equipment failure during thermal destruction[1]. This guide provides the authoritative, step-by-step operational plan for the safe segregation, handling, and institutional disposal of this compound.

In laboratory waste management, every protocol must be a self-validating system where the chemical structure directly informs the downstream treatment technology.

-

The Bromine Factor (Halogenated Waste): 1-Bromo-3-((ethylsulfonyl)methyl)benzene must never be mixed with standard non-halogenated organic waste. When halogenated compounds are incinerated at standard temperatures without specialized scrubbers, they can undergo incomplete combustion, generating highly toxic dioxins, furans, and corrosive hydrogen bromide (HBr) gas[1][2]. Therefore, it must be routed to a RCRA-permitted facility capable of high-temperature rotary kiln incineration[3].

-

The Sulfur Factor (SOx Generation): The ethylsulfonyl moiety introduces sulfur into the waste stream. Thermal oxidation of sulfur-containing materials generates sulfur dioxide (SO2) and sulfur trioxide (SO3)[2][4]. If processed improperly, this results in sulfuric acid mist emissions, which contribute to acid rain and severe respiratory hazards[4]. Downstream commercial incinerators must be equipped with Flue Gas Desulfurization (FGD) systems, such as caustic packed-bed wet scrubbers (using NaOH or Na2CO3), to neutralize these emissions[2][4].

Step-by-Step Laboratory Disposal Methodology

To ensure compliance and safety, researchers must follow this exact workflow for benchtop disposal:

Step 1: Container Selection and Preparation

-

Select a high-density polyethylene (HDPE) or glass waste container. Ensure the container is compatible with halogenated solvents (e.g., dichloromethane or chloroform) if the compound is in solution.

-

Verify the container has a secure, leak-proof cap.

Step 2: Waste Stream Segregation

-

Deposit the neat compound or its solutions only into containers designated for "Halogenated Organic Waste."

-

Self-Validating Check: Never mix with acetone, ethanol, or other non-halogenated bulk solvents, as this lowers the BTU (calorific) value and complicates the commercial incineration process, significantly increasing disposal costs[3][5].

Step 3: Comprehensive Labeling

-

Attach a standard Environmental Health and Safety (EHS) hazardous waste tag.

-

Explicitly list "1-Bromo-3-((ethylsulfonyl)methyl)benzene" and the primary solvent.

-

Critical Action: Add a secondary note stating "Contains Halogens (Br) and Sulfur (S)." This specific notation alerts your EHS department to profile the waste for an incinerator equipped with both halogen and SO2 scrubbing capabilities[1][4].

Step 4: Satellite Accumulation Area (SAA) Storage

-

Store the sealed container in a designated SAA within a fume hood or a ventilated flammable storage cabinet.

-

Place the container in secondary containment (e.g., a polyethylene tray) to capture any accidental spills.

Step 5: EHS Transfer

-

Submit a waste pickup request to your institutional EHS department. Do not attempt to neutralize, treat, or evaporate this compound in the laboratory.

Quantitative Waste Profiling

The following table summarizes the critical parameters used by EHS and commercial disposal facilities to categorize and treat this specific waste profile.

| Parameter | 1-Bromo-3-((ethylsulfonyl)methyl)benzene Profile | Downstream Treatment Requirement |

| Waste Category | Halogenated Organic Waste | Segregated from non-halogenated fuels[3]. |

| Combustion Byproducts | CO2, H2O, HBr, SO2, SO3 | Requires high-temperature oxidation to prevent dioxin formation[2]. |

| Incinerator Type | Liquid Injection or Rotary Kiln | Must sustain temperatures >1100°C with adequate residence time[3]. |

| Air Pollution Control | Caustic Wet Scrubber / FGD | Required to neutralize HBr and SO2 into harmless salts (e.g., NaBr, Na2SO4)[2][4]. |

| Corrosion Risk | High (Acid Dew Point Condensate) | Incinerator containment shell and scrubbers must use highly corrosion-resistant alloys or refractory linings[1]. |

Operational Workflow Visualization

The following diagram illustrates the logical relationship between laboratory segregation and the ultimate thermal destruction of the compound, highlighting the necessary engineering controls.

Caption: Lifecycle of 1-Bromo-3-((ethylsulfonyl)methyl)benzene from laboratory segregation to neutralized exhaust.

References

-

Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

-

Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

-

A review of combustion in waste incinerator and its emissions. Unimma Press. Available at:[Link]

-

Air Pollution Control Innovations Blog | SO2 Scrubber. Envitech, Inc. Available at:[Link]

-

Corrosion Issues - Incinerators & Incinerator Air Pollution Control Systems. NACE CORROSION | OnePetro. Available at:[Link]

Sources

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.